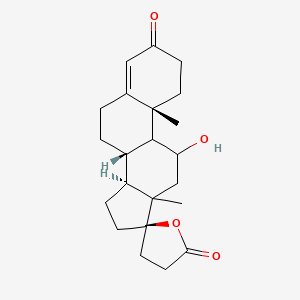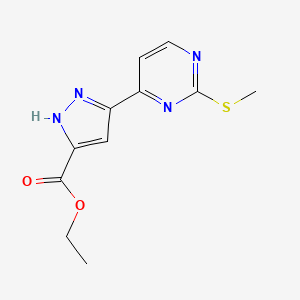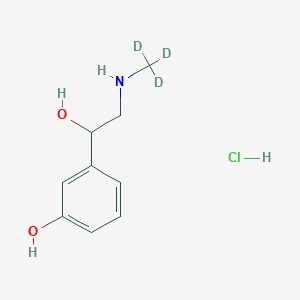
rac Phenylephrine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Phenylephrine-d3 Hydrochloride: is a deuterium-labeled form of phenylephrine hydrochloride. It is a selective alpha-1 adrenergic receptor agonist used primarily as a decongestant. The compound is often utilized in research due to its stable isotope labeling, which allows for precise tracking in various biological and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of rac Phenylephrine-d3 Hydrochloride involves the incorporation of deuterium atoms into the phenylephrine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the selective incorporation of deuterium .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under strict quality control measures to meet the standards required for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: : rac Phenylephrine-d3 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction reactions can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
rac Phenylephrine-d3 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the movement and transformation of phenylephrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of phenylephrine-containing products
Wirkmechanismus
rac Phenylephrine-d3 Hydrochloride exerts its effects by acting as an agonist at alpha-1 adrenergic receptors. This interaction leads to vasoconstriction, which reduces blood flow to certain areas and decreases congestion. The compound’s mechanism of action involves the activation of intracellular signaling pathways that result in the contraction of smooth muscle cells in blood vessels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to rac Phenylephrine-d3 Hydrochloride include phenylephrine hydrochloride, epinephrine, and norepinephrine. These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic properties and specific applications .
Uniqueness: : The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it particularly valuable in studies requiring accurate measurement of metabolic pathways and drug interactions .
Eigenschaften
Molekularformel |
C9H14ClNO2 |
|---|---|
Molekulargewicht |
206.68 g/mol |
IUPAC-Name |
3-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/i1D3; |
InChI-Schlüssel |
OCYSGIYOVXAGKQ-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl |
Kanonische SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


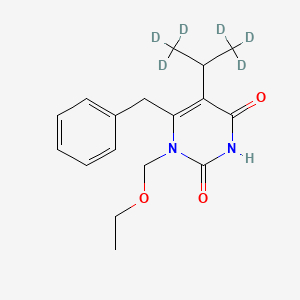

![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
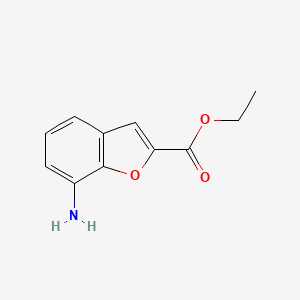
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)

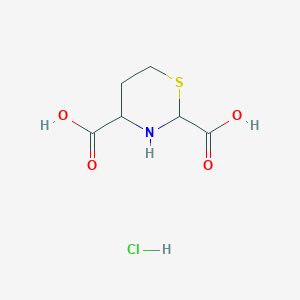


![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
